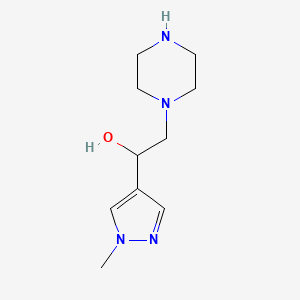![molecular formula C13H25NO B1466482 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol CAS No. 1483609-93-3](/img/structure/B1466482.png)
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol
Descripción general
Descripción
1-(4-Ethylpiperidin-1-yl)cyclopentan-1-ol, also known as 1-ethyl-4-piperidin-1-ylcyclopentanol (EPPC), is a cyclic alcohol that has been studied for its potential applications in various scientific research fields. EPPC is a synthetic compound that is made by the reaction of cyclopentanol and ethylpiperidine. EPPC is a colorless liquid with a low melting point and a relatively high boiling point. It is slightly soluble in water and is miscible with organic solvents such as ethanol, methanol, and acetone. EPPC has been studied in various scientific research fields due to its interesting physical, chemical, and biological properties.
Aplicaciones Científicas De Investigación
Drug Synthesis and Design
Piperidine derivatives, such as 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol, are crucial in the pharmaceutical industry for drug construction. They are often used as building blocks in the synthesis of various pharmaceuticals due to their structural versatility and biological relevance . The compound’s ability to interact with biological targets makes it valuable for designing drugs with specific pharmacological activities.
Biological Activity Modulation
The piperidine moiety is known to play a significant role in modulating biological activity. Researchers utilize compounds like 1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol to study and enhance the activity of potential therapeutic agents. This includes investigating the compound’s efficacy in binding to receptors or enzymes and altering their function for desired outcomes .
Chemical Synthesis Methodology
This compound is also used in the development of new chemical synthesis methodologies. It serves as a substrate for various intra- and intermolecular reactions, leading to the formation of novel piperidine derivatives. Such research can result in more efficient, cost-effective, and environmentally friendly synthetic routes .
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. The compound could be explored for its potential inclusion in these classes, contributing to the discovery and development of new medications .
Propiedades
IUPAC Name |
1-[(4-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-12-5-9-14(10-6-12)11-13(15)7-3-4-8-13/h12,15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGGIQUKIBQSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)CC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)





![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)
![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)

![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)
![3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466418.png)
![4-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466421.png)